molecular formula C21H14Cl2N4O4S B12132453 N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide

Cat. No.: B12132453
M. Wt: 489.3 g/mol
InChI Key: HYHOHNXAJGSYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a quinoxaline ring, and a dichlorobenzenesulfonamide group.

Preparation Methods

The synthesis of N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide involves several steps. One common method includes the following steps:

Chemical Reactions Analysis

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide can be compared with similar compounds such as:

    N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide: Differing by the presence of methyl groups instead of chlorine atoms.

    N-[3-(1,3-benzodioxol-5-ylamino)-2-quinoxalinyl]-2-thiophenesulfonamide: Featuring a thiophene ring instead of a benzene ring.

    1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone: Contains a propanone group instead of a sulfonamide group .

Properties

Molecular Formula

C21H14Cl2N4O4S

Molecular Weight

489.3 g/mol

IUPAC Name

N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]-2,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C21H14Cl2N4O4S/c22-12-5-7-14(23)19(9-12)32(28,29)27-21-20(25-15-3-1-2-4-16(15)26-21)24-13-6-8-17-18(10-13)31-11-30-17/h1-10H,11H2,(H,24,25)(H,26,27)

InChI Key

HYHOHNXAJGSYIT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.